

Advanced Characterization of Polyquaternium-27: Solubility Profiles and Rheological Dynamics in Complex Fluids

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Compound of Interest

Compound Name:	POLYQUATERNIUM-27
CAS No.:	132977-85-6
Cat. No.:	B1178274

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Executive Summary

Polyquaternium-27 (PQ-27) represents a distinct class of cationic polyelectrolytes characterized by its block copolymer architecture. Unlike random copolymers, PQ-27 is synthesized through the reaction of Polyquaternium-2 and Polyquaternium-17, resulting in a segmented structure containing polyurea and polyamide linkages with high charge density. This guide provides a rigorous analysis of its solubility thermodynamics, non-Newtonian rheological behaviors, and surfactant-mediated coacervation mechanisms. It is designed to equip formulation scientists and researchers with the mechanistic understanding required to optimize delivery systems for pharmaceutical and personal care applications.

Part 1: Molecular Architecture & Chemical Identity

Structural Definition

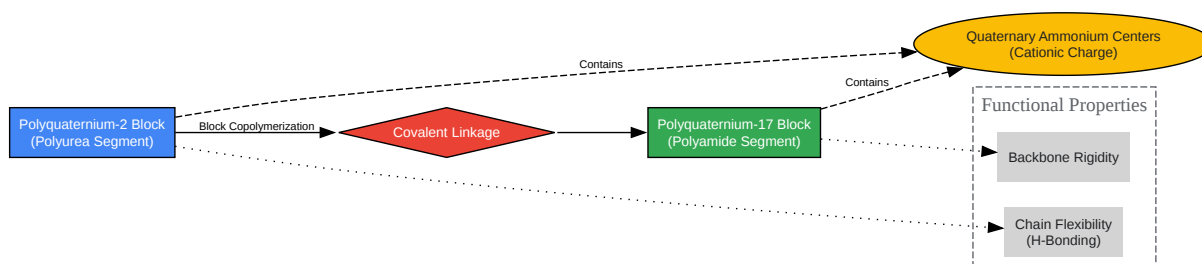
Polyquaternium-27 is chemically defined as the block copolymer formed by the reaction of Polyquaternium-2 (Poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino)propyl]urea]) and

Polyquaternium-17 (Poly(adipic acid-co-dimethylaminopropylamine-co-dichloroethyl ether)).

- INCI Name: **Polyquaternium-27**[\[1\]](#)[\[2\]](#)
- CAS Number: 132977-85-6[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Chemical Class: Cationic Block Copolymer (Polyamide/Polyurea hybrid)
- Charge Density: High (due to quaternary ammonium centers in both constituent blocks)

Structural Implications

The block architecture confers a unique "dual-nature" to the polymer chain. The polyurea segments (from PQ-2) provide flexibility and hydrogen-bonding capability, while the polyamide segments (from PQ-17) contribute to structural rigidity and distinct hydrophilicity. This segmentation allows for domain-specific interactions in solution, influencing how the polymer folds and associates with oppositely charged species.



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Figure 1: Conceptual representation of **Polyquaternium-27** block copolymer architecture, highlighting the integration of polyurea and polyamide segments.

Part 2: Solubility Thermodynamics Solvent Compatibility Profile

PQ-27 exhibits a solubility profile dictated by its high cationic charge density. It is an intrinsic polyelectrolyte, meaning its dissolution is driven by the hydration of its ionic sites rather than simple dipole-dipole interactions.

Solvent Category	Solubility Status	Mechanistic Explanation
Water (Deionized)	Soluble	High charge density facilitates rapid hydration of quaternary ammonium groups.
Ethanol (Anhydrous)	Insoluble	Lack of sufficient dielectric constant to shield ionic repulsion; polymer collapses.
Ethanol/Water (50:50)	Partially Soluble	Solubility depends on molecular weight; lower MW fractions may dissolve.
Mineral Oil / Lipids	Insoluble	Highly polar cationic backbone is thermodynamically incompatible with non-polar lipids.
Glycerin	Dispersible/Soluble	Hydrogen bonding capability of polyurea/polyamide blocks allows compatibility.

Salt Sensitivity (Polyelectrolyte Effect)

In pure water, PQ-27 chains adopt an extended conformation due to electrostatic repulsion between charged groups along the backbone.

- Low Ionic Strength: Extended coil conformation

High viscosity.

- High Ionic Strength: Addition of electrolytes (NaCl, KCl) screens the electrostatic charges. The polymer chains coil (collapse), leading to a reduction in hydrodynamic radius and a

consequent drop in bulk viscosity. This is a critical consideration for formulations containing high salt loads.

Part 3: Solution Behavior & Rheology

Viscoelastic Properties

Aqueous solutions of PQ-27 exhibit pseudoplastic (shear-thinning) behavior. As shear rate increases, the entangled polymer chains align with the flow field, reducing resistance.

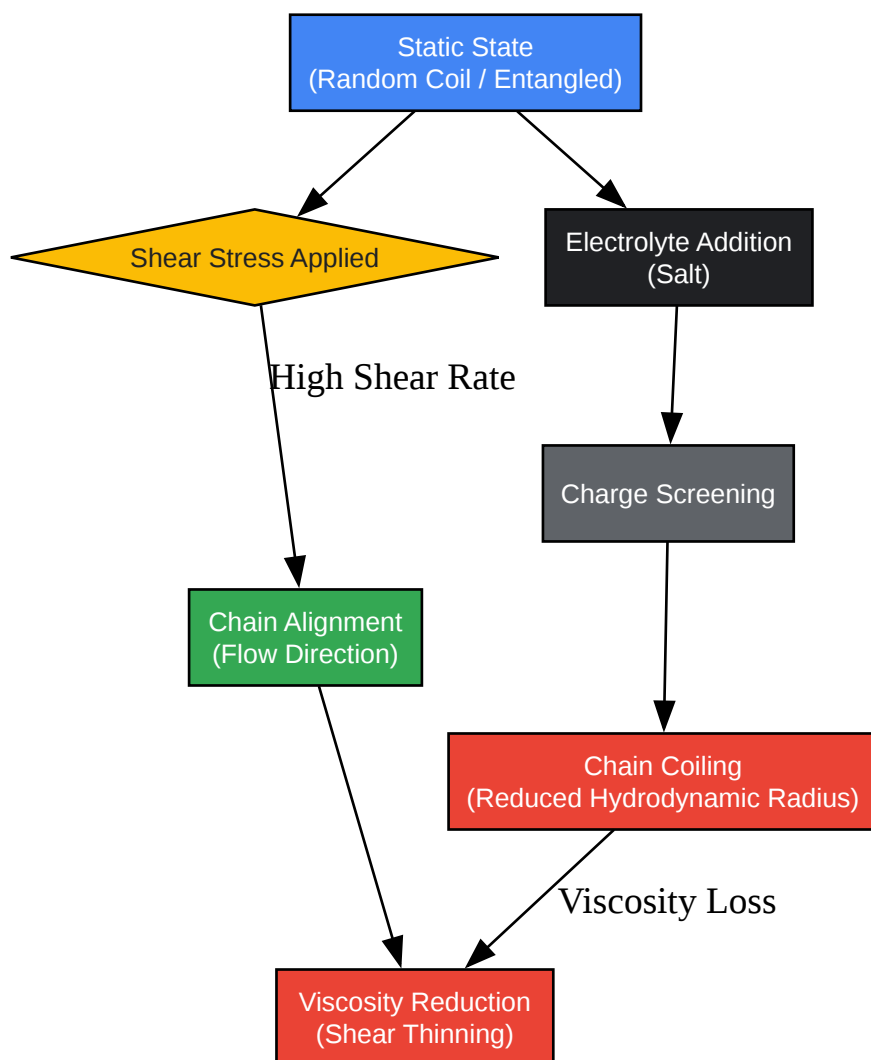
- Zero-Shear Viscosity (): High, due to intermolecular entanglements and electrostatic repulsion maximizing excluded volume.
- Shear Thinning Region: Follows the Power Law model () where .

Concentration Dependence

The viscosity () scales with concentration () in two distinct regimes defined by the Critical Overlap Concentration ():

- Dilute Regime (): . Chains are isolated.
- Semi-Dilute Regime ():

(typical for polyelectrolytes). Chains overlap and entangle, causing a dramatic increase in viscosity.



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Figure 2: Rheological response mechanisms of PQ-27 solutions under shear stress and electrolyte addition.

Part 4: Interfacial & Associative Behavior (Coacervation)

The most critical functional behavior of PQ-27 is its interaction with anionic surfactants (e.g., Sodium Lauryl Sulfate, Sodium Laureth Sulfate) to form coacervates. This is the primary mechanism for deposition on negatively charged substrates (hair, skin, mucosal membranes).

The Mechanism of Coacervation

The interaction follows the Dilution-Deposition pathway, often described by the Dubin Model for polyelectrolyte-micelle complexes.

- **Region 1 (Concentrated):** In a high-surfactant formulation, the surfactant micelles are in excess. They bind to the PQ-27 chain, but the complex remains soluble due to charge repulsion between surfactant-saturated polymer chains.
- **Region 2 (Dilution):** Upon addition of water (rinsing), the surfactant concentration drops. The ratio of surfactant to polymer changes.[\[6\]](#)
- **Region 3 (Phase Separation):** As the system approaches charge neutrality (zeta potential 0), the polymer-surfactant complex becomes insoluble. A liquid-liquid phase separation occurs, forming a surfactant-rich phase (coacervate).
- **Region 4 (Deposition):** This coacervate phase precipitates onto the substrate.

Factors Influencing PQ-27 Coacervation

- **Charge Density:** PQ-27's high charge density leads to a "tight" coacervate, providing strong substantivity but potentially lower wet-combing lubricity compared to lower charge density polymers (like PQ-10) unless optimized.
- **Block Structure:** The block nature allows for "patchy" binding, potentially creating more structured coacervate networks than random copolymers.

Part 5: Experimental Protocols

Protocol A: Determination of Critical Overlap Concentration ()

Objective: To define the transition from dilute to semi-dilute regimes, essential for determining the minimum effective concentration for thickening.

- **Preparation:** Prepare a stock solution of 2.0% (w/w) PQ-27 in deionized water.

- Dilution Series: Create a dilution series ranging from 0.01% to 2.0% (e.g., 0.01, 0.05, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0).
- Measurement: Measure the specific viscosity () of each solution using an Ubbelohde capillary viscometer at 25°C.
- Analysis: Plot vs. .
- Result: The plot will show two linear regions with different slopes. The intersection point of these lines is .

Protocol B: Turbidimetric Mapping of the Coacervation Region

Objective: To identify the precise surfactant:polymer ratio that induces phase separation.

- Stock Solutions:
 - Solution A: 0.5% PQ-27 in water.
 - Solution B: 10% Sodium Laureth Sulfate (SLES).
- Titration Setup: Place 50g of Solution A in a beaker with a magnetic stirrer.
- Titration: Slowly add Solution B dropwise while monitoring turbidity.
- Detection: Measure Transmittance (%T) at 600nm using a UV-Vis spectrophotometer or a turbidity meter.
- Endpoint Definition:
 - : The point where %T drops below 95% (Onset of coacervation).

- : The point of maximum turbidity (Maximum coacervate yield).
- : The point where the solution becomes clear again (Resolubilization due to excess surfactant).
- Data Output: Construct a phase diagram plotting %Polymer vs. %Surfactant.

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